REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH:6](Cl)[C:7]2[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[NH:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1.ClCCl.CO>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH:6]([N:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)[C:7]2[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1 |f:1.2.3,5.6|
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.CO
|
Name
|
|
Quantity
|
14.32 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(C2=CC=C(C=C2)F)Cl)C=C1
|
Name
|
|
Quantity
|
10.46 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
25.84 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
52 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
14.32 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(C2=CC=C(C=C2)F)Cl)C=C1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed successively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium chloride solution, and the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
There was obtained a residue, which
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(C2=CC=C(C=C2)F)N2CCNCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 47 mmol | |
AMOUNT: MASS | 13.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |